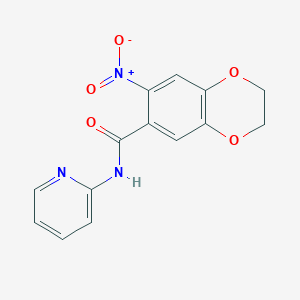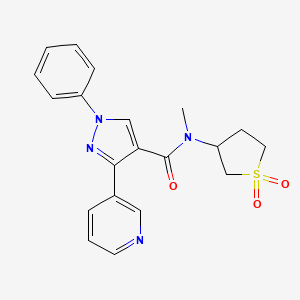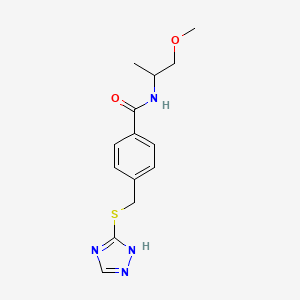
6-nitro-N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-nitro-N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-7-carboxamide, also known as NBDA, is a synthetic compound that has been extensively studied for its potential use in various scientific applications. This compound is a member of the benzodioxine family and has a unique chemical structure that makes it an attractive target for research.
Mecanismo De Acción
The mechanism of action of 6-nitro-N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-7-carboxamide is complex and involves multiple pathways. This compound has been shown to interact with various biological targets, including enzymes and receptors, and to modulate their activity. 6-nitro-N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-7-carboxamide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects:
6-nitro-N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-7-carboxamide has been shown to have a variety of biochemical and physiological effects. This compound has been shown to modulate the activity of various enzymes and receptors, including those involved in neurotransmitter signaling and cell proliferation. 6-nitro-N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-7-carboxamide has also been shown to have antioxidant and anti-inflammatory properties, which may have therapeutic potential in a variety of disease states.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-nitro-N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-7-carboxamide is its potent activity against a variety of biological targets. This makes it an attractive target for drug discovery and medicinal chemistry research. However, one of the limitations of 6-nitro-N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-7-carboxamide is its complex mechanism of action, which makes it difficult to study in certain experimental systems.
Direcciones Futuras
There are several future directions for research on 6-nitro-N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-7-carboxamide. One area of interest is the development of more potent and selective analogs of this compound for use in drug discovery and medicinal chemistry. Another area of interest is the study of the physiological and biochemical effects of 6-nitro-N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-7-carboxamide in vivo, which may provide insights into its therapeutic potential. Additionally, the use of 6-nitro-N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-7-carboxamide as a tool compound for studying various biological targets, including enzymes and receptors, remains an area of active research.
Métodos De Síntesis
The synthesis of 6-nitro-N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-7-carboxamide involves a multi-step process that starts with the reaction of 2-nitropyridine with 2,3-dihydro-1,4-benzodioxine-7-carboxylic acid. The resulting intermediate is then subjected to a series of reactions that involve the use of various reagents and catalysts. The final product is obtained after purification and isolation steps.
Aplicaciones Científicas De Investigación
6-nitro-N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-7-carboxamide has been extensively studied for its potential use in various scientific applications, including medicinal chemistry, drug discovery, and neuroscience research. This compound has been shown to have potent activity against a variety of biological targets, including enzymes and receptors.
Propiedades
IUPAC Name |
6-nitro-N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5/c18-14(16-13-3-1-2-4-15-13)9-7-11-12(22-6-5-21-11)8-10(9)17(19)20/h1-4,7-8H,5-6H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTURAJARZGMNTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-Oxo-1-phenyl-2-[3-(trifluoromethyl)anilino]ethyl] 4-[(2-cyanoacetyl)amino]benzoate](/img/structure/B7452651.png)
![[2-(3-Methylpiperidin-1-yl)-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7452656.png)
![9-Butyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,10,12,14,16-heptaen-8-one](/img/structure/B7452664.png)

![[2-[4-(2,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 2,4,6-trimethylbenzoate](/img/structure/B7452681.png)
![2-[(5E)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B7452688.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-oxopyridin-1-yl)acetamide](/img/structure/B7452695.png)
![N-[2-chloro-6-(trifluoromethyl)phenyl]-2-[2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide](/img/structure/B7452700.png)
![2-[(5E)-5-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B7452703.png)
![N-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]-3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-methylpropanamide](/img/structure/B7452717.png)

![[2-[(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-methylamino]-2-oxoethyl] (E)-3-(1,3-benzothiazol-2-yl)prop-2-enoate](/img/structure/B7452726.png)